An In-depth Technical Guide to 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
An In-depth Technical Guide to 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of the novel chemical entity, 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine. While a specific CAS number for this compound is not publicly cataloged, this document establishes its chemical identity by referencing its core precursors: azetidin-3-amine and the 2,6-difluorobenzyl moiety. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The strategic incorporation of a 2,6-difluorobenzyl group can further enhance metabolic stability and target engagement. This guide details robust synthetic protocols, predicts key analytical signatures, and discusses the rationale for its application in drug discovery as a valuable building block.
Introduction: The Strategic Value of Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1][2] Their inherent ring strain and three-dimensional, sp³-rich character confer unique conformational rigidity. This property can enhance binding affinity to biological targets, improve aqueous solubility, and increase metabolic stability when compared to more flexible acyclic or larger heterocyclic analogues. The 3-aminoazetidine core, in particular, serves as a versatile and highly sought-after building block for creating diverse chemical libraries.[3]
The second key component of the title compound is the 2,6-difluorobenzyl group. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] The two fluorine atoms ortho to the benzylic carbon sterically shield it from metabolic enzymes, particularly cytochrome P450s, potentially reducing oxidative metabolism and improving the compound's pharmacokinetic profile.[5] This strategic fluorination can also enhance binding interactions and oral bioavailability.[4][6]
This guide, therefore, addresses the synthesis and characterization of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine, a compound that synergistically combines the benefits of the azetidine scaffold with the advantageous properties of the difluorobenzyl moiety, positioning it as a valuable intermediate for the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
As of the last update, a unique CAS number for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine has not been assigned in major chemical databases. The molecule is defined by the covalent linkage of its two primary precursors.
Precursor Identification:
| Component | Structure | CAS Number | Molecular Formula | Molecular Weight |
| Azetidin-3-amine | (Image of Azetidin-3-amine structure) | 102065-86-1[7] | C₃H₈N₂ | 72.11 g/mol [8] |
| Azetidin-3-amine HCl | (Image of Azetidin-3-amine HCl structure) | 2089377-55-7[9] | C₃H₉ClN₂ | 108.57 g/mol [9] |
| Azetidin-3-amine 2HCl | (Image of Azetidin-3-amine 2HCl structure) | 102065-89-4 | C₃H₁₀Cl₂N₂ | 145.03 g/mol |
| 2,6-Difluorobenzaldehyde | (Image of 2,6-Difluorobenzaldehyde structure) | 437-81-0[10][11] | C₇H₄F₂O | 142.10 g/mol [10] |
| 2,6-Difluorobenzyl Chloride | (Image of 2,6-Difluorobenzyl Chloride structure) | 697-73-4[12] | C₇H₅ClF₂ | 162.56 g/mol [12] |
| 2,6-Difluorobenzyl Bromide | (Image of 2,6-Difluorobenzyl Bromide structure) | 85118-00-9 | C₇H₅BrF₂ | 207.02 g/mol |
Properties of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂F₂N₂ | Calculated |
| Molecular Weight | 198.21 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | --- |
| Boiling Point | Predicted: >250 °C (decomposes) | --- |
| pKa (most basic) | Predicted: 8.5 - 9.5 (for the azetidine nitrogen) | --- |
| LogP | Predicted: 1.5 - 2.0 | --- |
Synthesis and Manufacturing
The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine can be efficiently achieved through two primary, well-established chemical transformations: reductive amination and direct nucleophilic substitution.
Primary Synthetic Route: Reductive Amination
Reductive amination is a highly reliable and often preferred one-pot method for the N-alkylation of amines.[13][14][15] It proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent selective for the C=N double bond over the aldehyde carbonyl.[14]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol (Reductive Amination):
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Reaction Setup: To a solution of azetidin-3-amine hydrochloride (1.0 eq) and 2,6-difluorobenzaldehyde (1.05 eq)[16][17] in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The exotherm should be monitored, and the temperature maintained below 30 °C. Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine.
Alternative Synthetic Route: Nucleophilic Substitution
A direct SN2 reaction between azetidin-3-amine and an appropriate 2,6-difluorobenzyl halide is another viable synthetic strategy. This method leverages the high reactivity of benzylic halides.[6][18][19]
Workflow Diagram: Nucleophilic Substitution
Caption: Nucleophilic substitution workflow for synthesis.
Causality Behind Experimental Choices: The choice between these two methods depends on precursor availability and scale. Reductive amination is often cleaner, avoiding the potential for over-alkylation that can occur with nucleophilic substitution, and uses a more stable aldehyde precursor compared to the lachrymatory benzyl halides. However, the direct substitution might be more cost-effective if the benzyl halide is readily available.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectral data based on the proposed structure and data from analogous compounds.[20][21]
| Technique | Expected Data |
| ¹H NMR | Azetidine Protons: δ ≈ 3.5-3.8 ppm (t, 2H, -NCH₂-), δ ≈ 3.0-3.3 ppm (m, 1H, -CH(NH₂)-), δ ≈ 2.8-3.1 ppm (t, 2H, -NCH₂-). Benzylic Protons: δ ≈ 3.6-3.8 ppm (s, 2H, Ar-CH₂-N). Aromatic Protons: δ ≈ 7.2-7.4 ppm (m, 1H, para-H), δ ≈ 6.9-7.1 ppm (t, 2H, meta-H). Amine Protons: δ ≈ 1.5-2.5 ppm (br s, 2H, -NH₂). |
| ¹³C NMR | Azetidine Carbons: δ ≈ 55-60 ppm (-NCH₂-), δ ≈ 45-50 ppm (-CH(NH₂)-). Benzylic Carbon: δ ≈ 50-55 ppm (Ar-CH₂-N). Aromatic Carbons: δ ≈ 160-164 ppm (d, J_CF ≈ 250 Hz, C-F), δ ≈ 128-132 ppm (t, J_CF ≈ 10 Hz, para-C), δ ≈ 115-120 ppm (t, J_CF ≈ 15-20 Hz, C-CH₂), δ ≈ 110-114 ppm (d, J_CF ≈ 20-25 Hz, meta-C). |
| Mass Spec (ESI+) | [M+H]⁺: m/z = 199.1092 |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretch (amine). 2850-3000: C-H stretch (aliphatic). 1610-1630, 1470-1490: C=C stretch (aromatic). 1200-1300: C-N stretch. 1000-1100: C-F stretch. |
Applications in Research and Drug Development
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a highly valuable building block for constructing more complex molecules in drug discovery programs.
-
As a Bioisostere and Scaffold: The azetidine ring can serve as a conformationally restricted replacement for more flexible linkers (e.g., piperidines or acyclic chains), which can lead to improved selectivity and potency of a drug candidate.
-
Vector for Medicinal Chemistry: The primary amine at the 3-position provides a convenient handle for further functionalization. It can be readily acylated, sulfonated, or used in further reductive aminations to explore the structure-activity relationship (SAR) around a lead compound.
-
Improving DMPK Properties: The 2,6-difluorobenzyl group is a key pharmacomodulating element. As seen in the development of RORγt inverse agonists and the antiepileptic drug Rufinamide, this moiety can significantly enhance metabolic stability and oral bioavailability.[5][12] The fluorine atoms block sites of metabolism and can form favorable orthogonal interactions (e.g., with backbone amides) in protein binding pockets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent functional groups. The compound should be handled by trained personnel in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
Hazards: Based on related compounds like azetidin-3-amine dihydrochloride, this compound may be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[22] Fluorinated aromatic compounds should be handled with care, as some can be irritants or toxic.[23][24]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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